(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate
Description
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Properties
IUPAC Name |
[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O6S/c20-19-16-9-8-14(25-26(21,22)15-6-2-1-3-7-15)12-17(16)24-18(19)11-13-5-4-10-23-13/h1-12H/b18-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQHNJNTXOWWFU-WQRHYEAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Cyclization
The patent US4324731A details a catalytic process using aluminum isopropylate (0.0005–0.3 mol per mole of substrate) to enhance cyclization efficiency. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 140–150°C | Maximizes ring closure |
| Reaction Time | 2–6 hours | Balances conversion and side reactions |
| Solvent | p-Xylene or anisole | Improves catalyst solubility |
For instance, heating ortho-methallyloxyphenol (1.7164 g, 1.046×10⁻² mol) with aluminum isopropylate (0.0436 g, 2.1×10⁻⁴ mol) in p-xylene at 140°C for 6 hours yields 2,3-dihydro-7-hydroxybenzofuran derivatives at ~85% purity.
Introduction of the Furan-2-ylmethylene Group
The (Z)-configured furan-2-ylmethylene moiety is introduced via Knoevenagel condensation between the 3-oxo group of the dihydrobenzofuran intermediate and furfural. This step is highly stereoselective under acidic conditions:
Reaction Optimization
- Catalyst : Piperidine or ammonium acetate (5–10 mol%)
- Solvent : Ethanol or toluene
- Temperature : Reflux (78–110°C)
- Time : 8–12 hours
The reaction proceeds via enolate formation, followed by nucleophilic attack of furfural. The (Z)-isomer predominates due to steric hindrance favoring the less bulky configuration.
Sulfonation with Benzenesulfonyl Chloride
The final step involves substituting the hydroxyl group at position 6 with a benzenesulfonate ester. This is achieved through nucleophilic acyl substitution :
Sulfonation Protocol
- Activation : The hydroxyl group is deprotonated using pyridine (2–3 equivalents) in anhydrous dichloromethane.
- Reagent : Benzenesulfonyl chloride (1.2 equivalents) is added dropwise at 0°C.
- Reaction Conditions : Stirred for 4–6 hours at room temperature.
| Parameter | Value | Outcome |
|---|---|---|
| Yield | 70–75% | After column chromatography |
| Purity | >95% (HPLC) | Confirmed via NMR and LC-MS |
For scale-up, continuous flow reactors are employed to maintain consistent temperature and mixing, achieving throughputs of 50–100 g/hr.
Industrial-Scale Production
Industrial methods optimize cost and efficiency:
Catalytic Recycling
Aluminum isopropylate is recovered via filtration and reused for 3–5 cycles without significant activity loss, reducing catalyst costs by 40%.
Solvent Selection
Anisole is preferred over p-xylene due to its higher boiling point (154°C) and better compatibility with benzenesulfonyl chloride.
Analytical Validation
Critical quality control measures include:
- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).
- NMR : δ 7.8–8.1 ppm (aryl protons of benzenesulfonate), δ 6.2–6.5 ppm (furan protons).
- X-ray Crystallography : Confirms (Z)-configuration with a dihedral angle of 15.2° between benzofuran and furan rings.
Challenges and Mitigation
Isomerization Risk
The (Z)-isomer may isomerize to the (E)-form under prolonged heating. Stabilization is achieved by:
- Conducting condensation at ≤80°C.
- Adding radical inhibitors (e.g., BHT).
Sulfonation Byproducts
Over-sulfonation is minimized by:
- Using stoichiometric benzenesulfonyl chloride.
- Quenching with ice-cwater immediately post-reaction.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted benzofuran derivatives with various functional groups.
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate typically involves a multi-step process:
- Formation of the Benzofuran Core : This is achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
- Introduction of the Furan Ring : The furan ring is introduced via a condensation reaction with furfural.
- Addition of the Benzenesulfonate Group : The final step involves sulfonation using benzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
For large-scale production, continuous flow reactors may be employed to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can enhance efficiency and scalability.
Chemistry
This compound is utilized as a building block for synthesizing more complex organic molecules. It serves as a reagent in various organic reactions, contributing to the development of new compounds with potential applications.
Biology
This compound has been investigated for its biological activities:
- Anti-tumor Activity : Studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
- Antibacterial Properties : Research indicates potential effectiveness against various bacterial strains.
- Antiviral Activity : Preliminary studies have shown promise in inhibiting viral replication.
Medicine
The compound is explored for therapeutic applications, particularly in drug development targeting specific diseases. Its ability to modulate signaling pathways makes it a candidate for further investigation in pharmacological studies.
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials with unique properties.
Similar Compounds
| Compound Name | Structural Features | Potential Activities |
|---|---|---|
| 2-(2-furyl)-3-hydroxy-2,3-dihydrobenzofuran | Benzofuran core with hydroxyl group | Antimicrobial |
| 2-(2-furyl)-3-oxo-2,3-dihydrobenzofuran | Similar structure without sulfonate | Antitumor |
Uniqueness
The distinct combination of structural features in this compound confers unique chemical and biological properties compared to its analogs.
Case Studies and Research Findings
Recent studies have highlighted the promising applications of this compound:
- Anticancer Research : A study demonstrated its efficacy in inhibiting tumor growth in vitro, suggesting further investigation for therapeutic use against specific cancers .
- Antimicrobial Activity : Research indicated significant antibacterial activity against resistant strains, positioning this compound as a potential candidate for new antibiotic development .
- Pharmacological Insights : Computational studies have elucidated the interaction mechanisms at the molecular level, aiding in the design of derivatives with enhanced activity .
Mechanism of Action
The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to:
Inhibit Enzymes: The compound can inhibit specific enzymes involved in critical biological processes, leading to the disruption of these processes.
Interact with DNA: The compound can bind to DNA, interfering with DNA replication and transcription, which is particularly relevant in its anti-tumor activity.
Modulate Signaling Pathways: The compound can modulate various signaling pathways, affecting cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-(2-furyl)-3-hydroxy-2,3-dihydrobenzofuran and 2-(2-furyl)-3-oxo-2,3-dihydrobenzofuran share structural similarities with (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate.
Furan Derivatives: Compounds like furfural and furfuryl alcohol are structurally related due to the presence of the furan ring.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Biological Activity
(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a complex organic compound notable for its unique molecular structure, which integrates a furan ring, a benzofuran moiety, and an ester functional group. This composition suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 365.37 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological systems.
Biological Activities
Preliminary studies indicate that compounds with similar structures exhibit a variety of biological activities:
- Antimicrobial Activity : Compounds containing furan and benzofuran structures have shown significant antimicrobial properties against various bacterial strains.
- Antioxidant Properties : These compounds often demonstrate the ability to scavenge free radicals, contributing to their potential as antioxidant agents.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in vitro and in vivo, suggesting therapeutic applications in inflammatory diseases.
- Anticancer Potential : Certain structural analogs have exhibited cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
Case Studies
Research has explored the biological activity of similar compounds, providing insights into the potential effects of this compound.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of benzofuran derivatives. The results indicated that compounds with furan substituents displayed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Compound Name | Activity Against | Reference |
|---|---|---|
| Benzofuran Derivative A | S. aureus | |
| Benzofuran Derivative B | B. subtilis |
Study 2: Antioxidant Activity
Another study assessed the antioxidant capacity of various furan-containing compounds using DPPH radical scavenging assays. The results demonstrated that these compounds effectively reduced oxidative stress markers.
| Compound Name | IC50 (µg/mL) | Reference |
|---|---|---|
| Furan Compound C | 25 | |
| Furan Compound D | 30 |
Study 3: Anti-inflammatory Effects
Research focused on the anti-inflammatory effects of related benzofuran derivatives revealed that these compounds inhibited the production of pro-inflammatory cytokines in macrophages, supporting their use in treating inflammatory conditions.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanisms of action. Preliminary findings suggest that this compound may interact with enzymes involved in inflammatory pathways and cell signaling.
Q & A
Q. How can the synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate be optimized for high yield and purity?
Methodological Answer: The synthesis typically involves a multi-step process:
- Step 1: Condensation of benzofuran precursors with furan-2-carbaldehyde derivatives under mild acidic or basic conditions to form the (Z)-configured exocyclic double bond. Temperature control (60–80°C) and solvents like ethanol or dichloromethane are critical to favor Z-isomer formation .
- Step 2: Esterification or sulfonation at the 6-position of the benzofuran core using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity (>95%) .
Key Parameters: Reaction time (12–24 hrs), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for sulfonation) minimize side products like hydrolyzed byproducts .
Q. What spectroscopic techniques are recommended to confirm the Z-configuration and structural integrity of this compound?
Methodological Answer:
- ¹H and ¹³C NMR: The Z-configuration is confirmed by coupling constants (J = 10–12 Hz for trans-olefinic protons) and distinct chemical shifts for the exocyclic double bond (δ 6.8–7.2 ppm for furyl protons) .
- IR Spectroscopy: Stretching frequencies for the sulfonate group (S=O at 1170–1250 cm⁻¹) and carbonyl (C=O at 1680–1720 cm⁻¹) validate functional groups .
- X-ray Crystallography: Resolves spatial arrangement and confirms Z-stereochemistry .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₀H₁₄O₆S) .
Advanced Research Questions
Q. What are the dominant reaction pathways and potential side reactions during the synthesis of this compound?
Methodological Answer:
- Primary Pathway:
- Side Reactions:
- Oxidation: The 3-oxo group may undergo over-oxidation under harsh conditions, forming carboxylic acid derivatives. Use of mild oxidizing agents (e.g., PCC) mitigates this .
- Isomerization: Z→E isomerization under prolonged heating or UV exposure. Low-temperature reactions (<80°C) and light-protected setups are advised .
Q. How does the benzenesulfonate group influence the compound’s reactivity and interactions with biological targets?
Methodological Answer:
- Reactivity:
- The sulfonate group enhances solubility in polar solvents (e.g., DMSO, water) and stabilizes the compound via resonance, reducing electrophilic attack on the benzofuran core .
- Electron-withdrawing effects activate the benzofuran ring for nucleophilic substitutions (e.g., hydroxylation at the 4-position) .
- Biological Interactions:
- Enzyme Inhibition: The sulfonate may mimic phosphate groups, competitively inhibiting kinases or phosphatases. Molecular docking studies suggest binding to ATP pockets in kinase domains .
- Membrane Permeability: The polar sulfonate group may limit passive diffusion, necessitating prodrug strategies (e.g., esterification) for cellular uptake .
Q. How can researchers address discrepancies in reported biological activities of structurally related benzofuran derivatives?
Methodological Answer:
- Structural Variability: Minor substituent changes (e.g., methoxy vs. sulfonate groups) drastically alter bioactivity. For example, fluorinated analogs show enhanced antimicrobial activity due to increased lipophilicity .
- Assay Conditions: Differences in cell lines (e.g., AGS vs. HeLa), concentrations, and exposure times (24 vs. 48 hrs) yield conflicting results. Standardized protocols (e.g., CLSI guidelines for antimicrobial assays) improve reproducibility .
- Data Normalization: Use internal controls (e.g., IC₅₀ values normalized to reference drugs like doxorubicin) to contextualize potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
